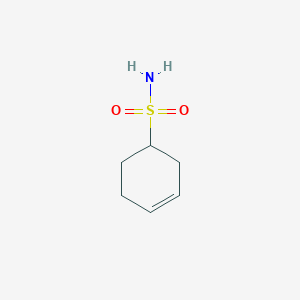

Cyclohex-3-ene-1-sulfonamide

描述

Cyclohex-3-ene-1-sulfonamide is a useful research compound. Its molecular formula is C6H11NO2S and its molecular weight is 161.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Cyclohex-3-ene-1-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Mode of Action

The mode of action of this compound, like other sulfonamides, involves the inhibition of folic acid synthesis in bacteria . By mimicking PABA, these compounds compete for the active site of the enzyme involved in the production of folic acid, thereby preventing the synthesis of this vital compound . This results in the inhibition of bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of folic acid, a crucial component for the synthesis of nucleic acids and proteins in bacteria . This leads to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, the compound disrupts the production of nucleic acids and proteins, which are essential for bacterial growth and proliferation .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the pharmacokinetics of the compound through drug-drug interactions

生化分析

Biochemical Properties

Cyclohex-3-ene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as esterase BioH, which has been engineered for improved enantioselectivity towards methyl (S)-3-cyclohexene-1-carboxylate . The nature of these interactions involves combinatorial modulation of steric and aromatic interactions, enhancing the enzyme’s selectivity and efficiency.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to inhibit the production of inflammatory mediators such as TNF-α, IL-6, and NO in lipopolysaccharide-stimulated peritoneal macrophages . This inhibition occurs through the suppression of NF-κB activation and the MAPK pathway, thereby modulating cellular metabolism and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, altering their activity and leading to changes in gene expression. For instance, the compound’s interaction with esterase BioH involves binding to the enzyme’s active site, resulting in the inhibition of its catalytic activity . This inhibition is crucial for the compound’s role in biochemical pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and immune responses . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes that include hydroxylation and conjugation, leading to the formation of metabolites that can influence metabolic flux and metabolite levels . These pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its bioavailability and therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and targeting in clinical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in modulating cellular processes and biochemical pathways.

生物活性

Cyclohex-3-ene-1-sulfonamide is a sulfonamide compound that has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound features a cyclohexene ring substituted with a sulfonamide group. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and cellular signaling.

1. Antidiabetic Activity

Recent studies have focused on the antidiabetic potential of sulfonamide derivatives, including this compound. Research indicates that modifications at the 4-position of the cyclohexane ring enhance inhibitory activity against key enzymes involved in glucose metabolism.

Table 1: Inhibitory Activity Against α-Amylase and α-Glucosidase

| Compound | IC50 (µg/mL) | Enzyme Target |

|---|---|---|

| This compound | To be determined | α-Amylase |

| Acarbose | 25.0 | α-Amylase |

| Compound 3g | 65.27 | α-Glucosidase |

In vitro studies demonstrated that compounds derived from cyclohexane exhibited significant inhibition of α-amylase and α-glucosidase, with some derivatives showing better performance than the standard drug acarbose .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Sulfonamides are known to exhibit broad-spectrum antibacterial activity, primarily through inhibition of bacterial folic acid synthesis.

Case Study: Inhibition of Bacterial Growth

In a study assessing the antimicrobial efficacy of various sulfonamides, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to traditional antibiotics, indicating its potential as an alternative therapeutic agent .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins involved in metabolic pathways:

1. Enzyme Inhibition

Sulfonamides typically function as competitive inhibitors of enzymes such as dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria. The sulfonamide moiety mimics p-amino benzoic acid (PABA), a substrate for this enzyme, thereby disrupting bacterial growth.

2. Cellular Signaling Modulation

Recent findings suggest that this compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to inhibit the production of inflammatory cytokines, indicating potential anti-inflammatory properties.

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future studies should focus on:

- Structure–Activity Relationship (SAR) : Elucidating how different substitutions on the cyclohexane ring affect biological activity.

- Clinical Trials : Conducting trials to assess efficacy and safety in human subjects.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling Cyclohex-3-ene-1-sulfonamide during synthesis?

- Methodology : Follow strict PPE guidelines (gloves, goggles, lab coat) and ensure proper ventilation. For spills, use inert absorbents and avoid direct skin contact. First-aid measures include immediate rinsing with water for eye/skin exposure and medical consultation for ingestion . Limit reaction volumes to <100 mL unless approved by a principal investigator .

Q. How can the purity of this compound be assessed post-synthesis?

- Methodology : Use gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) with a C18 column. Compare retention times against a certified reference standard. For quantification, calibrate using a standard curve of known concentrations .

Q. What synthetic routes are available for this compound, and how do reaction conditions influence yield?

- Methodology : Common methods include sulfonylation of cyclohex-3-ene-1-amine using sulfonyl chlorides in anhydrous dichloromethane. Optimize temperature (0–25°C) and stoichiometry (1:1.2 amine-to-sulfonyl chloride ratio) to minimize side reactions like hydrolysis. Yields typically range from 60–85% depending on steric hindrance .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?

- Methodology : Grow single crystals via vapor diffusion using ethanol/water. Collect diffraction data with a synchrotron source (λ = 0.710–1.541 Å). Refine structures using SHELXL, focusing on the sulfonamide group’s geometry (S–N bond length: ~1.63 Å; C–S–O angles: ~106–112°) . Validate via R-factor convergence (<0.05) and electron density maps .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states. Key parameters include sulfonamide group electrophilicity (Fukui indices) and cyclohexene ring strain. Compare activation energies for pathways involving ring-opening vs. sulfonate displacement .

Q. How do stereoisomers of this compound affect biological activity?

- Methodology : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase). Test in vitro against target enzymes (e.g., carbonic anhydrase) to correlate stereochemistry (R vs. S configuration) with inhibition constants (Ki). Use molecular docking (AutoDock Vina) to analyze binding poses .

Q. What strategies address contradictions in reported thermodynamic data for this compound derivatives?

属性

IUPAC Name |

cyclohex-3-ene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLIVPBDPCREEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854913-14-7 | |

| Record name | cyclohex-3-ene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。